molecular formula C6H5Cl2N3O B3028189 3,6-Dichloropicolinohydrazide CAS No. 16866-52-7

3,6-Dichloropicolinohydrazide

Cat. No.: B3028189
CAS No.: 16866-52-7
M. Wt: 206.03
InChI Key: FGBOJFXITSZYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloropicolinohydrazide is a chemical compound with the molecular formula C6H5Cl2N3O. It is characterized by the presence of two chlorine atoms attached to a pyridine ring, along with a hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloropicolinohydrazide typically involves the reaction of 3,6-dichloropyridazine with hydrazine derivatives. One common method involves the use of 3,6-dichloropyridazine as a starting material, which is reacted with hydrazine hydrate under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloropicolinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dichloropicolinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dichloropicolinohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chlorine atoms and hydrazide group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various substitution and condensation reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3,6-dichloropyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O/c7-3-1-2-4(8)10-5(3)6(12)11-9/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBOJFXITSZYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669905
Record name 3,6-Dichloropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16866-52-7
Record name 3,6-Dichloropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloropicolinohydrazide
Reactant of Route 2
Reactant of Route 2
3,6-Dichloropicolinohydrazide
Reactant of Route 3
Reactant of Route 3
3,6-Dichloropicolinohydrazide
Reactant of Route 4
Reactant of Route 4
3,6-Dichloropicolinohydrazide
Reactant of Route 5
3,6-Dichloropicolinohydrazide
Reactant of Route 6
Reactant of Route 6
3,6-Dichloropicolinohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.